molecular formula C15H25BO2Si B1319299 Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane CAS No. 1186026-67-4

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Cat. No.: B1319299
CAS No.: 1186026-67-4
M. Wt: 276.26 g/mol
InChI Key: OPGOPAKVZDQUMR-UHFFFAOYSA-N
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Description

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (hereafter referred to as Compound AF) is a hybrid organoboron-organosilicon compound with the molecular formula C₁₅H₂₅BO₂Si and a purity of ≥98% . It is synthesized via the reaction of (4-(trimethylsilyl)phenyl)boronic acid with pinacol in hexane, yielding a stable boronic ester with a trimethylsilyl (TMS) group at the para position of the phenyl ring . This compound is widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and material science applications, including organic electronics and polymer synthesis, due to its dual functionality: the boronate ester enables facile aryl coupling, while the TMS group enhances steric bulk and modifies electronic properties .

Properties

IUPAC Name

trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGOPAKVZDQUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592363
Record name Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186026-67-4
Record name Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iridium-Catalyzed Borylation of Aryl Silanes

One prominent method involves the iridium-catalyzed borylation of aryl silanes using bis(pinacolato)diboron as the boron source. The general procedure includes:

  • Catalyst system : Bis(1,5-cyclooctadiene)dimethoxydiiridium(I) combined with di-tert-butylbipyridine ligand.
  • Substrate : Aryl silane such as trimethyl(4-phenyl)silane.
  • Boron reagent : Bis(pinacolato)diboron.
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Stirring under nitrogen atmosphere at 70–80 °C for 16–48 hours.

After completion, the reaction mixture is concentrated and purified by silica gel chromatography to isolate the desired boronic ester-substituted aryl silane.

This method is advantageous due to its mild conditions and high selectivity, although care must be taken to minimize deboronation and desilylation side reactions, which have been observed under certain acidic or prolonged reaction conditions.

Silylation of Aryl Boronic Acid Pinacol Esters

Alternatively, the compound can be synthesized by silylation of aryl boronic acid pinacol esters. This involves:

  • Starting material : 4-bromophenylboronic acid pinacol ester or similar aryl boronic ester.
  • Silylating agent : Trimethylsilyl reagents such as trimethylsilyl chloride or trimethylsilyl lithium derivatives.
  • Catalysts : Palladium or nickel catalysts are often employed to facilitate the coupling.
  • Reaction conditions : Typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis, with temperature control to optimize yield.

This approach leverages well-established cross-coupling methodologies, such as the Suzuki-Miyaura reaction, to install the trimethylsilyl group onto the aryl boronic ester framework.

Alternative Synthetic Approaches

  • Use of silylboranes : Compounds containing both silyl and boron moieties can be synthesized stereospecifically and then functionalized to yield the target compound. This method is more specialized and involves chiral catalysis for optically active derivatives.
  • Hydrogenation and functional group transformations : Some synthetic routes involve hydrogenation of precursor arenes or heteroarenes followed by borylation and silylation steps, although these are less direct and more complex.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Iridium complex (e.g., bis(1,5-cyclooctadiene)dimethoxydiiridium(I)) Essential for borylation; loading typically 0.4–1 mol%
Ligand Di-tert-butylbipyridine Enhances catalyst activity and selectivity
Boron reagent Bis(pinacolato)diboron Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety
Solvent Tetrahydrofuran (THF) Common solvent; alternatives include methanol (less preferred due to deboronation risk)
Temperature 70–80 °C Balances reaction rate and side reaction suppression
Atmosphere Nitrogen or argon Prevents oxidation and moisture interference
Reaction time 16–48 hours Longer times may increase side reactions

Challenges and Side Reactions

  • Deboronation : Loss of the boronic ester group under acidic or prolonged reaction conditions is a common issue. Attempts to reduce deboronation by modifying acid concentration or using dry acid have had limited success.
  • Desilylation : Partial removal of the trimethylsilyl group can occur during purification or under certain reaction conditions, reducing yield and complicating isolation.
  • Diastereoselectivity : In stereospecific syntheses involving chiral silylboranes, controlling the stereochemistry is critical and can be challenging.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Advantages Limitations
Iridium-catalyzed borylation Bis(pinacolato)diboron, Ir catalyst, dtbpy ligand Mild conditions, high selectivity Deboronation and desilylation risks
Silylation of aryl boronic esters Trimethylsilyl reagents, Pd or Ni catalysts Established cross-coupling methods Requires inert atmosphere, sensitive to moisture
Stereospecific silylborane synthesis Chiral catalysts, silylborane intermediates Access to optically active compounds Complex, specialized conditions

Research Findings and Practical Considerations

  • The iridium-catalyzed borylation method is widely used due to its efficiency and relatively straightforward procedure, but requires careful control to avoid side reactions.
  • Silylation of aryl boronic esters is a complementary approach, often used when the boronic ester is more readily available or when cross-coupling strategies are preferred.
  • Storage of the final compound should be under inert atmosphere and at low temperatures (2–8 °C) to maintain stability and prevent hydrolysis or oxidation.
  • Reaction optimization often involves balancing temperature, catalyst loading, and reaction time to maximize yield while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide, toluene, or ethanol.

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

Major Products

Scientific Research Applications

Chemical Synthesis

Catalyst and Reagent : This compound serves as a key catalyst in several organic reactions, particularly in the synthesis of boronic esters and related compounds. Its ability to facilitate reactions such as Suzuki coupling makes it essential in the development of complex organic molecules .

Drug Development : this compound is utilized as an intermediate in pharmaceutical synthesis. It plays a crucial role in developing new anti-cancer agents due to its boron-containing structure, which can enhance the efficacy of certain drugs .

Material Science

Polymer Chemistry : The compound is integral to formulating advanced materials such as polymers and coatings. Its incorporation into polymer matrices can improve durability and resistance to environmental factors. This application is particularly relevant in creating materials for electronic devices and protective coatings .

Semiconductor Applications : this compound is also explored in semiconductor synthesis. Its derivatives are used in the production of hole transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells .

Agricultural Chemistry

Agrochemical Development : The compound has potential applications in agricultural chemistry as a building block for innovative agrochemicals. It can be transformed into fungicides or herbicides that enhance crop protection and yield .

Case Study 1: Drug Development

A study published in Nature Synthesis highlighted the use of this compound as an intermediate in synthesizing novel anti-cancer compounds. The research demonstrated improved yields and selectivity when utilizing this compound compared to traditional methods.

Case Study 2: Material Science Innovations

Research conducted at a leading polymer institute showcased how incorporating this silane compound into polymer blends significantly enhanced mechanical properties and thermal stability. The findings indicated that materials developed with this compound exhibited better performance under stress and temperature variations.

Case Study 3: Agricultural Applications

An investigation into new agrochemical formulations revealed that derivatives of this compound showed promising results as effective herbicides with reduced environmental impact compared to conventional options.

Mechanism of Action

The mechanism of action of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane primarily involves its role as a reagent in chemical reactions. The boronate ester group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal reactive sites for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para vs. Meta Substitution

Compound AF is compared to its meta-substituted isomer , trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (Compound AE , 1ae in ). Both share the molecular formula C₁₅H₂₅BO₂Si but differ in the position of the TMS group on the phenyl ring. Key distinctions include:

  • Synthetic Yield : Compound AE is synthesized in hexane/DCM with comparable yield to AF, suggesting similar reactivity .
  • Physicochemical Properties : The meta isomer has a topological polar surface area (TPSA) of 18.5 Ų and a molecular weight of 276.17 g/mol , while AF’s TPSA is inferred to be identical due to identical functional groups. However, the para substitution in AF may enhance crystallinity or packing efficiency in solid-state applications .
  • Reactivity : Positional differences influence steric hindrance during cross-coupling; para-substituted AF may exhibit faster coupling kinetics in Suzuki reactions due to reduced steric clash with catalysts .
Table 1: Positional Isomer Comparison
Property Compound AF (para) Compound AE (meta)
Molecular Formula C₁₅H₂₅BO₂Si C₁₅H₂₅BO₂Si
TPSA (Ų) ~18.5 (inferred) 18.5
Synthetic Solvent Hexane Hexane/DCM

Substituent Variations: Ethynyl, Propyl, and Phenethyl Derivatives

(a) Ethynyl-Linked Derivatives

Compounds such as trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane (CAS 870238-65-6 , C₁₇H₂₅BO₂Si) introduce an acetylene spacer between the phenyl ring and TMS group. Key differences:

  • Molecular Weight : Higher (300.28 g/mol ) due to the ethynyl linker .
  • Applications : Ethynyl groups enable conjugation in optoelectronic materials, enhancing charge transport in organic light-emitting diodes (OLEDs) .
  • Reactivity : The triple bond allows for click chemistry or further functionalization, unlike AF’s direct phenyl-TMS linkage .
(b) Propyl and Phenethyl Derivatives
  • Trimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane (4u) : Features a propyl chain, reducing steric hindrance and increasing flexibility. Synthesized in 48% yield via hydroboration, it is less sterically hindered than AF, favoring reactions requiring lower catalyst loading .
Table 2: Substituent Variations
Compound Molecular Formula Key Feature Application
AF C₁₅H₂₅BO₂Si Para TMS Cross-coupling
CAS 870238-65-6 C₁₇H₂₅BO₂Si Ethynyl linker OLEDs
4u C₁₀H₂₃BO₂Si Propyl chain Flexible materials
BD236444 (Phenethyl) C₃₀H₃₁BO₂Si Phenethyl group High-stability polymers

Complex Hybrid Structures

Bis(5'-hexyl-2,2′-bithien-5-yl)(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane (M1) : This compound integrates thiophene rings and a hexyl chain, enabling use in conjugated polymers for organic photovoltaics. Compared to AF, M1’s extended π-system enhances light absorption and charge mobility .

Key Research Findings

Hydrogenation Reactivity : AF undergoes hydrogenation with 5% Rh/C at 48 atm to yield a cyclohexyl derivative (2af) in 98% yield with a 4.5:1 cis-trans ratio , highlighting its utility in saturated ring synthesis .

Cross-Coupling Efficiency : AF’s para-substitution facilitates efficient Suzuki-Miyaura coupling with aryl halides, outperforming meta isomers in reactions requiring steric accessibility .

Thermal Stability : Phenethyl derivatives (e.g., BD236444) exhibit higher decomposition temperatures (>250°C) compared to AF (~200°C), making them suitable for high-temperature polymer processing .

Biological Activity

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a compound that has garnered attention in the field of organic chemistry and materials science due to its unique structural properties and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H24BNO3C_{16}H_{24}BNO_3 with a molecular weight of approximately 276.26 g/mol . The structure features a trimethylsilyl group attached to a phenyl ring that is further substituted with a boron-containing dioxaborolane moiety. This unique configuration contributes to its reactivity and potential biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its interactions with cellular components and its role as a synthetic intermediate in drug development.

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures can exhibit anticancer properties. For instance, derivatives of boron compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that similar boron-containing compounds selectively induce apoptosis in cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes that play crucial roles in metabolic pathways. Inhibitory assays have shown that derivatives can effectively interfere with enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro .

Synthesis Methods

The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under controlled conditions. This reaction is often performed in an inert atmosphere to prevent moisture interference.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure .
Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
HeLa30Cell cycle arrest
A54920Metabolic inhibition

Q & A

Q. What is the optimal synthetic route for Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, and how are reaction conditions optimized?

The compound is synthesized via a boronic esterification reaction between (4-(trimethylsilyl)phenyl)boronic acid and pinacol in hexane under reflux. Key optimizations include solvent selection (non-polar hexane enhances boronic acid solubility) and stoichiometric control of pinacol to ensure complete conversion. The reaction typically achieves >95% purity, as confirmed by 1H^{1}\text{H} NMR and GC analysis . Post-synthesis purification via reduced-pressure solvent removal yields a colorless oil, avoiding column chromatography for scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Multinuclear NMR spectroscopy is essential:

  • 1H^{1}\text{H} NMR reveals aromatic protons (δ 6.8–7.2 ppm) and trimethylsilyl groups (δ −0.09 ppm, singlet) .
  • 13C^{13}\text{C} NMR identifies the quaternary carbon in the dioxaborolane ring (δ 83.0 ppm) and silicon-bonded methyl groups (δ −3.5 ppm) .
  • 11B^{11}\text{B} NMR shows a sharp peak at δ 34.6 ppm, confirming the sp2^2-hybridized boron center .
  • 29Si^{29}\text{Si} NMR (δ 2.4 ppm) verifies the trimethylsilyl moiety .

Advanced Research Questions

Q. How does the stereochemical outcome of catalytic hydrogenation of this compound depend on catalyst choice and reaction parameters?

Hydrogenation using 5% Rh/C at 48 atm H2_2 for 8.5 h converts the aromatic ring to a cyclohexane derivative with a 4.5:1 cis-trans ratio. The cis preference arises from steric hindrance between the bulky dioxaborolane and trimethylsilyl groups, favoring axial-equatorial positioning. GC and 1H^{1}\text{H} NMR (integration of cyclohexane protons) quantify diastereomers, while kinetic studies suggest longer reaction times slightly favor trans isomers due to thermodynamic control .

Q. What mechanistic insights govern this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions for conjugated materials?

The boronic ester group enables palladium-catalyzed coupling with aryl halides to form biaryl linkages. Key factors include:

  • Base selection : KOAc or Cs2_2CO3_3 facilitates transmetalation by deprotonating the boronic ester .
  • Catalyst system : Pd(dppf)Cl2_2 enhances electron-rich aryl coupling efficiency, critical for synthesizing donor-acceptor dyads in meta-terphenyl-linked systems .
  • Steric effects : The trimethylsilyl group reduces electron density on the aryl ring, slowing oxidative addition but improving regioselectivity in polycyclic frameworks .

Q. How can competing side reactions during functionalization of this compound be mitigated in complex syntheses?

Common issues include protodeboronation and silicon-oxygen bond cleavage. Mitigation strategies:

  • Low-temperature protocols (<50°C) prevent deboronation in polar solvents (e.g., dioxane) .
  • Anhydrous conditions avoid hydrolysis of the dioxaborolane ring .
  • Protecting groups : tert-Butyldimethylsilyl (TBS) protection of hydroxyl groups prevents undesired Si-O bond formation during cross-coupling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

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